4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one

Serotonin receptor 5-HT1A binding affinity

4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one (CAS 1632364-36-3) is a synthetic coumarin–piperazine hybrid that bears a para‑methoxyphenyl substituent on the piperazine ring and a 2‑hydroxypropoxy linker at the 4‑position of the chromen‑2‑one core. This architecture distinguishes it from the more extensively characterized ortho‑ and meta‑methoxyphenyl congeners that have demonstrated nanomolar affinity for serotonin 5‑HT1A and 5‑HT2A receptors.

Molecular Formula C23H26N2O5
Molecular Weight 410.47
CAS No. 1632364-36-3
Cat. No. B2691945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one
CAS1632364-36-3
Molecular FormulaC23H26N2O5
Molecular Weight410.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC(=O)OC4=CC=CC=C43)O
InChIInChI=1S/C23H26N2O5/c1-28-19-8-6-17(7-9-19)25-12-10-24(11-13-25)15-18(26)16-29-22-14-23(27)30-21-5-3-2-4-20(21)22/h2-9,14,18,26H,10-13,15-16H2,1H3
InChIKeyTZWAZCTXSKEXFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one (CAS 1632364-36-3): A para-Methoxy Coumarin–Piperazine Hybrid for Serotonergic Probe Development


4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one (CAS 1632364-36-3) is a synthetic coumarin–piperazine hybrid that bears a para‑methoxyphenyl substituent on the piperazine ring and a 2‑hydroxypropoxy linker at the 4‑position of the chromen‑2‑one core. This architecture distinguishes it from the more extensively characterized ortho‑ and meta‑methoxyphenyl congeners that have demonstrated nanomolar affinity for serotonin 5‑HT1A and 5‑HT2A receptors [1]. The para‑methoxy configuration is explicitly noted in the primary literature as yielding 'unsatisfactory' serotonin receptor affinity compared to the ortho/meta isomers, making the compound a critical negative‑control probe or selectivity tool in serotonergic target‑family profiling [1].

Why para-Methoxy Coumarin–Piperazine Hybrids Cannot Be Interchanged with Ortho/Meta Isomers in Serotonergic Assays


Within the coumarin–piperazine chemical class, the position of the methoxy substituent on the phenyl ring is a decisive determinant of serotonin receptor affinity. A systematic study demonstrated that shifting the methoxy group from the meta to the ortho position produced a nearly 20‑fold increase in 5‑HT1A binding (Ki from 1776 nM to 90 nM), while the para‑methoxyphenyl configuration was associated with weak or negligible affinity [1]. Consequently, substituting a para‑methoxy derivative for an ortho‑ or meta‑methoxy analog in a pharmacological experiment will introduce a systematic loss of target engagement, invalidating dose–response comparisons and confounding structure–activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for 4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one Versus Ortho/Meta Isomers and Direct‑Linked Analogs


para-Methoxy Configuration Confers Significantly Weaker 5‑HT1A Receptor Affinity Relative to Ortho‑ and Meta‑Methoxy Isomers

The para‑methoxyphenyl substitution pattern is explicitly described as producing 'unsatisfactory' 5‑HT1A receptor affinity in a comprehensive coumarin–piperazine SAR study, whereas the ortho‑methoxy isomer (compound 7) achieved a Ki of 90 nM and the meta‑methoxy isomer (compound 8) showed a Ki of 1776 nM [1]. This rank‑order potency difference (ortho > meta >> para) provides a quantitative framework for using the para‑methoxy compound as a low‑affinity reference standard.

Serotonin receptor 5-HT1A binding affinity structure-activity relationship

2‑Hydroxypropoxy Linker Introduces a Chiral Center Absent in Direct‑Linked and Unsubstituted‑Propoxy Analogs

The target compound incorporates a secondary alcohol within the 2‑hydroxypropoxy linker, generating a chiral center that is absent in the direct‑linked analog 4‑[4‑(4‑methoxyphenyl)‑1‑piperazinyl]‑2H‑chromen‑2‑one (CAS 51448‑50‑1) and in the non‑hydroxylated propoxy analog 4‑{3‑[4‑(4‑methoxyphenyl)piperazin‑1‑yl]propoxy}‑2H‑chromen‑2‑one (CAS 2034460‑62‑1) . The hydroxyl group provides an additional hydrogen‑bond donor/acceptor site and increases topological polar surface area, which can alter membrane permeability and off‑target binding profiles compared to the achiral analogs.

Chiral resolution linker SAR stereochemistry physicochemical properties

4‑Position Coumarin Substitution Provides a Distinct Vector for Linker Attachment Compared to 7‑Hydroxy and 5‑Hydroxy Series

The target compound is functionalized at the 4‑position of the coumarin ring, in contrast to the more common 7‑hydroxy and 5‑hydroxy series that have produced the highest‑affinity 5‑HT1A ligands (e.g., compound 13, Ki = 18 nM at 5‑HT2A; compound 14, Ki = 68 nM at 5‑HT2A) [1]. The 4‑position attachment alters the spatial orientation of the piperazine pharmacophore relative to the coumarin plane, which molecular docking studies indicate is critical for optimal receptor‑binding pocket occupancy [1].

Regioisomerism coumarin substitution 5-HT1A antagonist chemical series

Recommended Procurement and Application Scenarios for 4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one


Negative‑Control Probe for Methoxy‑Position SAR in Phenylpiperazine‑Based Serotonin Receptor Ligand Screening

In any panel screening of coumarin–phenylpiperazine hybrids against 5‑HT1A or 5‑HT2A receptors, this compound serves as the para‑methoxy reference point. Its documented low affinity provides the baseline against which ortho‑ and meta‑methoxy congeners can be benchmarked, enabling quantitative assessment of the methoxy‑position effect on binding [1].

Chiral Method Development and Enantiomeric Purity Validation for Hydroxypropoxy‑Linked Piperazine Libraries

The presence of a single chiral center in the 2‑hydroxypropoxy linker makes this compound suitable for chiral HPLC method development, enantiomeric separation, and optical rotation studies. It can serve as a racemic calibration standard for analytical laboratories supporting medicinal chemistry programs that synthesize enantiopure piperazine‑containing candidates .

Off‑Target Selectivity Profiling Against Adrenergic and Dopaminergic Receptors

While the compound's serotonin receptor affinity is low, its structural similarity to known α1‑adrenoceptor and D2‑dopamine receptor ligands containing the 4‑(4‑methoxyphenyl)piperazine fragment makes it useful for profiling potential off‑target interactions. Procurement for broad‑panel screening (e.g., CEREP or SafetyScreen44) can reveal whether the para‑methoxy configuration shifts selectivity toward aminergic GPCRs outside the serotonin family.

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